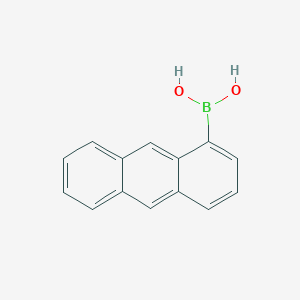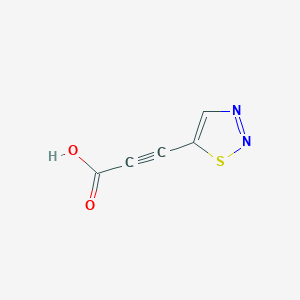
3-(1,2,3-Thiadiazol-5-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3-Thiadiazol-5-yl)propiolic acid is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their versatile biological activities and have been extensively studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3-Thiadiazol-5-yl)propiolic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with acetylenic compounds . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,2,3-Thiadiazol-5-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(1,2,3-Thiadiazol-5-yl)propiolic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1,2,3-Thiadiazol-5-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit certain enzymes or proteins, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1,2,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
Oxadiazole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 3-(1,2,3-Thiadiazol-5-yl)propiolic acid is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H2N2O2S |
|---|---|
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
3-(thiadiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C5H2N2O2S/c8-5(9)2-1-4-3-6-7-10-4/h3H,(H,8,9) |
Clave InChI |
VFSPPAZKVPIBIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SN=N1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

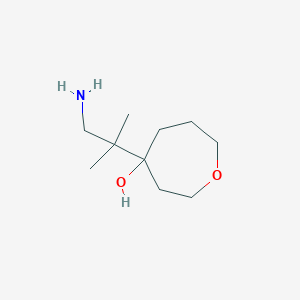
![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
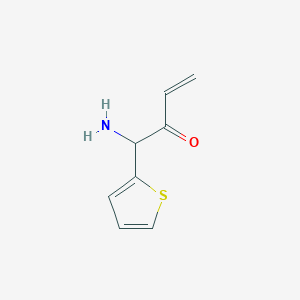

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

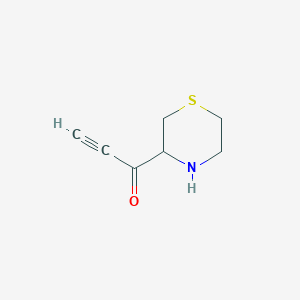

![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
